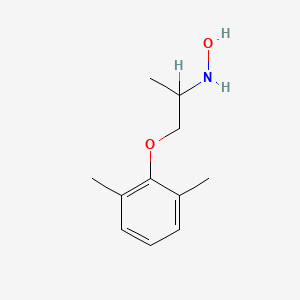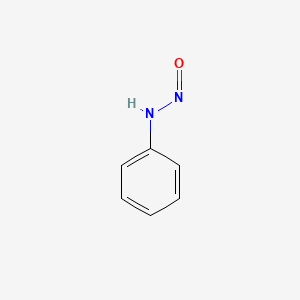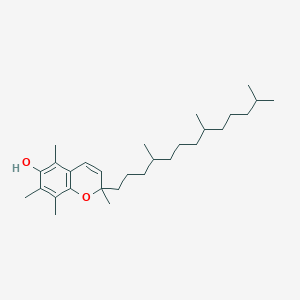
1-(2,6-Dimethylphenoxy)-N-hydroxy-2-propanamine
Overview
Description
“1-(2,6-Dimethylphenoxy)-N-hydroxy-2-propanamine” is a chemical compound that is structurally similar to Mexiletine . It is also related to 1-(2,6-Dimethylphenoxy)propan-2-one . The compound is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of “1-(2,6-Dimethylphenoxy)-N-hydroxy-2-propanamine” is C11H17NO . The InChI code is 1S/C11H17NO/c1-8-5-4-6-9(2)11(8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3 . This indicates that the compound contains 11 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom .Scientific Research Applications
Deracemization and Synthesis
- Deracemization of Mexiletine : A study by Koszelewski et al. (2009) details the preparation of both enantiomers of mexiletine, a derivative of 1-(2,6-Dimethylphenoxy)-2-propanamine, through deracemization using omega-transaminases. This process achieved high enantiomeric excess and yield, demonstrating a significant advancement in the synthesis of this compound (Koszelewski et al., 2009).
- Synthesis of Mexiletine Analogs : Xia et al. (1984) synthesized various derivatives related to 1-(2,6-dimethylphenoxy)amino-propane, showing potential pharmacological effects. This indicates the compound’s versatility in creating analogs with varying bioactivities (Xia et al., 1984).
Structural and Conformational Studies
- Crystal Structure of DDPH : Shi and Lin (1997) analyzed the crystal structure of DDPH, a derivative of 1-(2,6-Dimethylphenoxy)-N-hydroxy-2-propanamine, revealing insights into its molecular arrangement and potential for anti-hypertensive applications (Shi & Lin, 1997).
- Conformational Analyses : Nitek et al. (2020) performed conformational analyses of derivatives of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol, which is structurally related to 1-(2,6-Dimethylphenoxy)-N-hydroxy-2-propanamine, providing insights into their molecular geometries and interactions (Nitek et al., 2020).
Bioactivity and Pharmacological Effects
- Antidepressant Potential : Bailey et al. (1985) explored compounds structurally related to 1-(2,6-Dimethylphenoxy)-N-hydroxy-2-propanamine for potential antidepressant activities, indicating the compound’s relevance in neuropsychiatric research (Bailey et al., 1985).
- Effects on Myocardial Ischemia : Ming-tang (2010) studied the protective effects of DDPH on myocardial ischemia-reperfusion injury, suggesting the compound’s therapeutic potential in cardiac conditions (Ming-tang, 2010).
Safety and Hazards
The safety data sheet for a related compound, 2,6-Dimethylaniline, indicates that it is harmful if swallowed and can cause skin and eye irritation . It is also suspected of causing cancer . It is recommended to avoid breathing its mist, gas, or vapors, and to use personal protective equipment when handling it .
properties
IUPAC Name |
N-[1-(2,6-dimethylphenoxy)propan-2-yl]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8-5-4-6-9(2)11(8)14-7-10(3)12-13/h4-6,10,12-13H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMUWCMGKRQAIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80970631 | |
| Record name | 1-(2,6-Dimethylphenoxy)-N-hydroxypropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylphenoxy)-N-hydroxy-2-propanamine | |
CAS RN |
55304-17-1 | |
| Record name | N-Hydroxymexiletine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55304-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanamine, 1-(2,6-dimethylphenoxy)-N-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055304171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,6-Dimethylphenoxy)-N-hydroxypropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-{[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]amino}ethan-1-ol](/img/structure/B3061063.png)



![(6aS)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B3061068.png)


